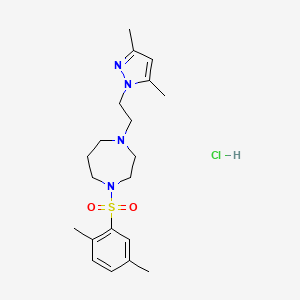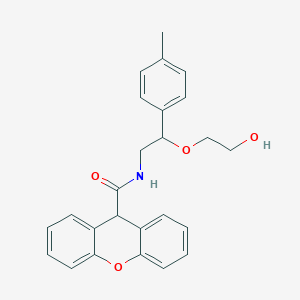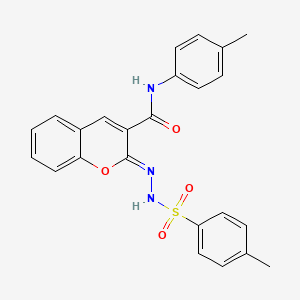
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C20H31ClN4O2S and its molecular weight is 427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications and Chemical Reactivity
One of the principal applications of this compound lies in its utility in synthetic chemistry, particularly in the creation of flexible ligands. For example, Potapov et al. (2007) discussed the synthesis of flexible ligands, such as 1,3-bis(pyrazol-1-yl)propanes and related compounds, through reactions involving pyrazoles with various alkyl halides in a superbasic medium. This research highlights the compound's role in facilitating the formation of potentially valuable ligands for coordination chemistry, which could be utilized in catalysis, material science, and other areas of chemistry. The methodology employed offers a facile approach to generating a range of bis(pyrazolyl)alkane derivatives, underscoring the compound's versatility and potential for further exploration in ligand synthesis (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).
Contribution to Heterocyclic Chemistry
The compound also plays a significant role in the development of heterocyclic chemistry, where its incorporation into larger molecular frameworks can lead to the creation of novel heterocyclic compounds. Such compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science. For instance, the reaction of similar sulfonyl and sulfinyl pyrazolines under specific conditions can lead to the synthesis of optically pure cyclopropanes, showcasing the compound's utility in asymmetric synthesis and the potential for creating bioactive molecules with defined stereochemistry (Cruz Cruz, Yuste, Martín, Tito, & García Ruano, 2009).
Chemical Transformations and Ring Expansion
Furthermore, research into the chemical reactivity of diazo compounds and their interactions with coumarins, for example, has revealed insights into ring expansion processes and the synthesis of oxepin and pyrazoline derivatives. These studies contribute to a deeper understanding of the mechanisms underpinning chemical transformations involving the compound and related structures, offering pathways to novel chemical entities with potential applications across a range of scientific disciplines (Dean & Park, 1976).
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2S.ClH/c1-16-6-7-17(2)20(14-16)27(25,26)23-9-5-8-22(10-12-23)11-13-24-19(4)15-18(3)21-24;/h6-7,14-15H,5,8-13H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMVLHABZJVXOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCN(CC2)CCN3C(=CC(=N3)C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2388933.png)
methanone](/img/structure/B2388934.png)

![(Z)-2-Cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2388937.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B2388938.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2388940.png)
![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)




![2,6-difluoro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2388952.png)
![tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2388953.png)
